N-(4-Hydroxyphenyl)benzamid

Übersicht

Beschreibung

N-(4-hydroxyphenyl)benzamide is a compound that belongs to the benzamide class, which is characterized by the presence of a benzoyl group attached to an amine. While the specific compound N-(4-hydroxyphenyl)benzamide is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities and properties. For instance, benzamide derivatives have been investigated for their antimicrobial properties , as histone deacetylase inhibitors with potential anticancer activity , and for their molecular structures using X-ray diffraction and other spectroscopic methods .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of aminophenols with benzoyl compounds. For example, chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, leading to the formation of N-(2-hydroxyphenyl)benzamides . Another synthesis route involves the reaction of salicylic acid with amines, as demonstrated in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide . These methods highlight the versatility and adaptability of synthetic strategies to produce various benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction techniques, which provide detailed information about the crystalline structure and geometry of the molecules. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing intramolecular hydrogen bonding . Similarly, the structure of 4-chloro-N-(2-methoxyphenyl)benzamidoxime was characterized, showing the orientation of the substituent groups and the presence of intramolecular and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituent groups and reaction conditions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density of the amide bond and the aromatic ring. Theoretical calculations, such as density functional theory (DFT), can be used to estimate the chemical reactivity and predict the behavior of these molecules in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic methods, including IR, NMR, and mass spectrometry, are commonly used to characterize these properties. For example, the spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its structure and fragmentation pattern . Additionally, the antioxidant properties of some benzamide derivatives have been evaluated using assays like the DPPH free radical scavenging test .

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

“N-(4-Hydroxyphenyl)benzamid” ist eine chemische Verbindung mit der Summenformel C13H11NO2 . Es wird in der chemischen Forschung als Baustein für die Synthese komplexerer Moleküle verwendet .

Antioxidative Aktivität

Einige Benzamidverbindungen, darunter solche, die “this compound” ähneln, zeigten antioxidative Aktivität . Sie können schädliche freie Radikale im Körper neutralisieren, was zur Vorbeugung verschiedener Krankheiten im Zusammenhang mit oxidativem Stress beitragen kann .

Antibakterielle Aktivität

Benzamide wurden auf ihre antibakterielle Aktivität untersucht . Einige Verbindungen zeigten moderate antibakterielle Aktivität gegen E. coli, K. pneumoniae und S. aureus .

Entzündungshemmende Eigenschaften

Benzamide, einschließlich “this compound”, sind bekannt für ihre entzündungshemmenden Eigenschaften . Sie können zur Behandlung von Erkrankungen verwendet werden, die durch Entzündungen gekennzeichnet sind .

Antifungal Aktivität

Benzamide wurden auch auf ihre antifungalen Eigenschaften untersucht . Sie können das Wachstum bestimmter Pilzarten hemmen, wodurch sie möglicherweise für die Behandlung von Pilzinfektionen geeignet sind

Wirkmechanismus

Target of Action

N-(4-hydroxyphenyl)benzamide is a derivative of niclosamide, a salicylanilide with a wide range of biological activities Niclosamide, the parent compound, is known to target multiple cellular processes, including nuclear factor-kappa b (nfĸb), v-ki-ras2 kirsten rat sarcoma oncogene (kras), and mitochondrial transmembrane potential (mtp) .

Mode of Action

Niclosamide uncouples oxidative phosphorylation from electron transport, allowing protons to translocate through the inner mitochondrial membrane . This process disrupts the normal functioning of mitochondria, leading to cell death .

Biochemical Pathways

Niclosamide affects the NFĸB and KRAS pathways, which are crucial for cell survival and proliferation . Disruption of these pathways can lead to cell death, providing a potential mechanism for its anticancer effects .

Pharmacokinetics

Its molecular weight is 21324 , which suggests it may have good bioavailability due to its relatively small size

Result of Action

Based on its structural similarity to niclosamide, it may exhibit anticancer properties by disrupting mitochondrial function and inhibiting key cellular pathways .

Biochemische Analyse

Biochemical Properties

N-(4-hydroxyphenyl)benzamide has been found to participate in a variety of biochemical reactions. It has been studied for its role in the polymerization of amide-containing benzoxazines . The compound’s hydrogen bonding interactions have been analyzed using Fourier transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy .

Cellular Effects

They have been associated with a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The resulting polybenzoxazines show many unique properties such as near-zero volume changes upon polymerization .

Eigenschaften

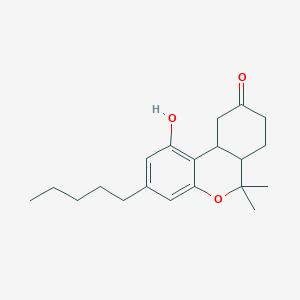

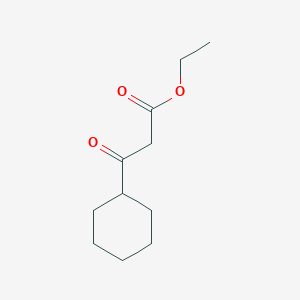

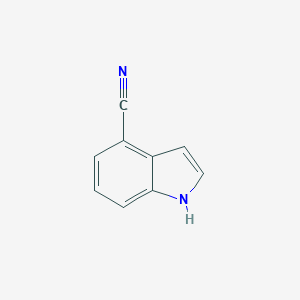

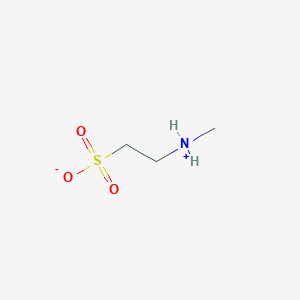

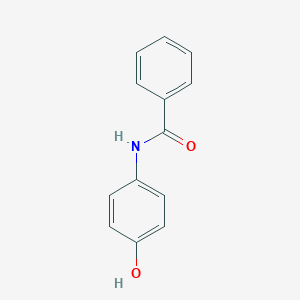

IUPAC Name |

N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPWYDXAVJCNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165666 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15457-50-8 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.